Rosavin

Übersicht

Beschreibung

Rosarin is a cinnamyl alcohol glycoside isolated from Rhodiola rosea . It is considered one of the most important active ingredients in Rhodiola rosea .

Synthesis Analysis

The synthesis of the pyridazine-bridged expanded rosarin and a reduced precursor, semi-rosarinogen, has been reported . A single crystal X-ray diffraction analysis and theoretical calculations show that both have distorted structures .Molecular Structure Analysis

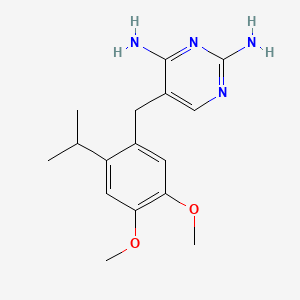

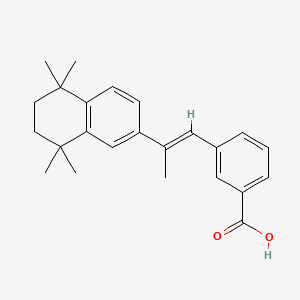

Rosarin’s IUPAC name is (2 E )-3-Phenylprop-2-en-1-yl α- L -arabinofuranosyl- (1→6)-β- D -glucopyranoside . Its molecular formula is C20H28O10 and its molecular weight is 428.43 g/mol .Chemical Reactions Analysis

Expanded rosarin and its precursor can differentiate various thiols in organic solvents by means of species-specific colour changes and reaction times .Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Rosavin hat eine signifikante antioxidative Aktivität gezeigt . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.

Lipidsenkender Effekt

Eine weitere wichtige Anwendung von this compound ist seine lipidsenkende Wirkung . Das bedeutet, dass es helfen kann, den Lipidspiegel im Blut zu senken, was für die Behandlung von Erkrankungen wie hohem Cholesterinspiegel von Vorteil sein kann.

Analgetische Eigenschaften

This compound besitzt außerdem analgetische Eigenschaften , d. h. es kann helfen, Schmerzen zu lindern. Dies macht es möglicherweise für die Entwicklung neuer Schmerzmittel interessant.

Anti-Strahlungs-Effekt

Forschungen haben gezeigt, dass this compound einen Anti-Strahlungs-Effekt hat . Dies deutet darauf hin, dass es zum Schutz vor den schädlichen Auswirkungen von Strahlung eingesetzt werden könnte, was insbesondere im Zusammenhang mit der Strahlentherapie bei Krebs relevant ist.

Antitumor-Aktivität

Es wurde festgestellt, dass this compound eine Antitumor-Aktivität besitzt . Dies bedeutet, dass es möglicherweise zur Entwicklung neuer Behandlungen für verschiedene Krebsarten eingesetzt werden könnte.

Immunmodulation

Schließlich wurde gezeigt, dass this compound immunmodulatorische Wirkungen hat . Dies bedeutet, dass es die Funktion des Immunsystems verändern oder regulieren kann, was bei der Behandlung einer Vielzahl von immunbedingten Erkrankungen von Vorteil sein könnte.

Neben diesen Anwendungen hat this compound in In-vitro- und In-vivo-Experimenten signifikante therapeutische Wirkungen bei einer Reihe chronischer Krankheiten gezeigt, darunter neurologische, Verdauungs-, Atemwegs- und Knochenerkrankungen . Dies zeigt das große Potenzial von this compound als therapeutisches Medikament für Krankheiten. Es ist auch erwähnenswert, dass die Produktion von this compound in Rhodiola rosea-Pflanzen, die in vitro kultiviert werden, durch die Zuführung von Vorläufern gesteigert werden kann . Dies könnte die Verfügbarkeit von this compound für diese verschiedenen Anwendungen potenziell erhöhen.

Wirkmechanismus

Target of Action

Rosarin, a phenylpropanoid found in Rhodiola rosea’s rhizome, has been identified to target several key proteins and enzymes in the body. It has been shown to interact with proteins such as cathepsin K, calcitonin receptor (CTR), tumor necrosis factor receptor-associated factor 6 (TRAF6), tartrate-resistant acid phosphatase (TRAP), and matrix metallopeptidase 9 (MMP-9) . These targets play crucial roles in various biological processes, including inflammation, bone metabolism, and cellular signaling .

Mode of Action

Rosarin interacts with its targets in a way that modulates their activity, leading to changes in cellular functions. For instance, it inhibits osteoclastogenesis, disrupts F-actin ring formation, and reduces the expression of osteoclastogenesis-related genes . It also impedes the nuclear factor of activated T-cell cytoplasmic 1 (NFATc1), c-Fos, the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways .

Biochemical Pathways

Rosarin affects several biochemical pathways. It blocks phosphorylation processes crucial for bone resorption . Moreover, it promotes osteogenesis and osteoblast differentiation, thereby influencing the bone formation pathway . It also modulates mRNA expressions by increasing eukaryotic translation elongation factor 2 (EEF2) and decreasing histone deacetylase 1 (HDAC1), thereby activating osteoprotective epigenetic mechanisms .

Pharmacokinetics

It is known that rosarin, being a water-soluble compound, is highly bioavailable via oral administration and is concentrated in urine by kidney excretion .

Result of Action

The molecular and cellular effects of Rosarin’s action are diverse. It has been demonstrated to have antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulation effects . In the context of bone metabolism, Rosarin enhances bone mineral density (BMD) in postmenopausal osteoporosis (PMOP) mice, restrains osteoclast maturation, and increases the active osteoblast percentage in bone tissue .

Action Environment

Rosarin, as an adaptogen, is known for enhancing the body’s response to environmental stress . .

Zukünftige Richtungen

Research on Rosarin is ongoing, with a focus on improving its extraction and synthesis, understanding its pharmacological activities, and exploring its therapeutic effects on various diseases . The development and maturation of the technology of synthesizing Rosarin by chemical or biological methods have provided the possibility of large-scale production .

Biochemische Analyse

Biochemical Properties

Rosarin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . In the extract of RRL, Rosarin is the most abundant component among the three compounds of rosavins .

Cellular Effects

Rosarin has a profound impact on various types of cells and cellular processes . It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Rosarin’s action is complex and multifaceted . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Rosarin change over time in laboratory settings . Information on Rosarin’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Rosarin vary with different dosages in animal models .

Metabolic Pathways

Rosarin is involved in various metabolic pathways . It interacts with several enzymes or cofactors .

Transport and Distribution

Rosarin is transported and distributed within cells and tissues . It could interact with various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBFEMIXXHIISM-YZOUKVLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045580 | |

| Record name | Rosarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84954-93-8 | |

| Record name | Rosarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84954-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenyl-2-propen-1-yl 6-O-a-L-arabinofuranosyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA54L0KFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes rosarin unique in terms of its aromaticity?

A1: Unlike many porphyrinoids, rosarin is classified as antiaromatic. This means it possesses a cyclic arrangement of π electrons that aligns with 4n (where n is an integer), leading to destabilization and unique electronic properties. [, ]

Q2: How does the planarity of the rosarin backbone impact its properties?

A2: The absence of substituents at the β-positions of the pyrrole units in certain rosarin derivatives leads to a highly planar structure. This planarity is crucial for facilitating the interconversion between antiaromatic (24 π-electron) and aromatic (26 π-electron) states through redox reactions. []

Q3: What happens to the electronic structure of rosarin upon triprotonation?

A3: Triprotonation of specific annulated rosarin derivatives leads to the formation of ground state triplet diradicals, as evidenced by EPR spectroscopy and theoretical calculations. []

Q4: Can rosarin exist in a dimeric form, and how does it affect its antiaromaticity?

A4: Yes, a covalently linked, π-π stacked rosarin dimer has been synthesized. Experimental and theoretical studies suggest that this dimer exhibits diminished antiaromaticity at low temperatures (77K) compared to its monomeric counterpart, likely due to intramolecular interactions between the rosarin units. []

Q5: Does complexation with C60 affect the structure or properties of expanded rosarin?

A5: An expanded rosarin (P3P6) adopts a bowl-like conformation both in the solid state and in solution. It forms well-defined 1:1 and 2:1 complexes with C60, demonstrating its potential as a fullerene receptor. []

Q6: How does anion complexation influence the aromaticity of rosarin?

A6: Theoretical studies indicate that anion complexation weakens the ring current strength and decreases the degree of antiaromaticity in rosarin. This effect arises from the transfer of electronic charge from the anion to the rosarin ring. []

Q7: What spectroscopic techniques have been used to characterize rosarin?

A7: Rosarin and its derivatives have been studied using a variety of spectroscopic techniques, including UV-Vis absorption, transient absorption, 1H NMR, EPR, and magnetic circular dichroism (MCD). These methods provide insights into its electronic structure, excited state dynamics, and interactions with other molecules. [, , , , , , , ]

Q8: How have computational methods contributed to understanding rosarin's properties?

A8: Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), has been instrumental in predicting and explaining rosarin's electronic structure, optical properties, and interactions with anions and other molecules. [, , , , ]

Q9: Is rosarin found in nature, and if so, where?

A9: Rosarin, along with other related compounds like rosavin and rosin, is found in the roots of Rhodiola rosea, a plant traditionally used for its adaptogenic properties. [, , , , , , , , , , , ]

Q10: What are the potential therapeutic applications of rosarin?

A10: While research is ongoing, rosarin and Rhodiola rosea extracts show promise for various applications, including:* Anti-inflammatory and neuroprotective effects: Rosarin has shown potential in reducing inflammation and protecting neuronal cells from damage, suggesting possible therapeutic avenues for neurodegenerative diseases. []* Radioprotective Activity: Rosarin demonstrated radioprotective effects in vitro, particularly in protecting lymphocytes from radiation-induced damage. []* Butyrylcholinesterase inhibition: Rosarin has been tentatively identified as an inhibitor of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. []

Q11: What are the challenges associated with producing rosarin for pharmaceutical use?

A11: Rhodiola rosea is slow-growing and faces overharvesting threats. While in vitro cultivation methods are being explored, optimizing the production of specific bioactive compounds like rosarin remains a challenge. [, ]

Q12: What analytical techniques are used to quantify rosarin in plant material or extracts?

A12: Various methods are employed for rosarin analysis, including:* High-Performance Thin-Layer Chromatography (HPTLC): This technique offers a rapid and cost-effective method for separating and quantifying rosarin in Rhodiola extracts. [, , , ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detection, provides a more sensitive and selective method for rosarin quantification. [, , , , ]* Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS): This advanced technique offers high sensitivity and selectivity for analyzing rosarin, particularly in complex plant matrices. []

Q13: How is the quality of Rhodiola rosea extracts and products controlled with respect to rosarin content?

A13: Quality control of Rhodiola products often involves:* Standardization: Some manufacturers standardize their extracts to contain specific amounts of key bioactive compounds, including rosarin, to ensure consistent potency. [, , , ]* Chromatographic profiling: Techniques like HPLC and HPTLC are used to analyze the overall chemical profile of extracts and products, helping to ensure the presence of expected compounds and the absence of adulterants. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)